Pyridine, 3-((propylthio)methyl)-

Description

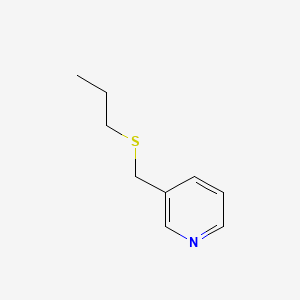

Pyridine, 3-((propylthio)methyl)- is a pyridine derivative with a propylthio-methyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₁₃NS, and its molecular weight is 167.07 g/mol (calculated from substituent contributions) . The compound features a sulfur atom within the thioether (-S-) group, which influences its electronic properties, solubility, and reactivity compared to other pyridine derivatives.

Properties

CAS No. |

102206-73-5 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

3-(propylsulfanylmethyl)pyridine |

InChI |

InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3 |

InChI Key |

MISHQSUTHCCEIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((propylthio)methyl)- typically involves the introduction of a propylthio group to the pyridine ring. One common method is the nucleophilic substitution reaction where a propylthiol group is introduced to a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of Pyridine, 3-((propylthio)methyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and the process conditions are optimized to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pyridine, 3-((propylthio)methyl)- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X).

Common Reagents and Conditions:

Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH)

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogens, alkyl halides, bases (NaH, KOtBu)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced sulfur derivatives

Substitution: Halogenated or alkylated pyridine derivatives

Scientific Research Applications

Chemistry: Pyridine, 3-((propylthio)methyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of ligands for coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a modulator of biological pathways. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals. It is investigated for its antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, Pyridine, 3-((propylthio)methyl)- is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Pyridine, 3-((propylthio)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Substituent Analysis

The table below compares key structural and physicochemical properties of Pyridine, 3-((propylthio)methyl)- with selected analogs:

*Log Kow (octanol-water partition coefficient) estimated using EPI Suite .

Key Observations:

- Electronic Effects: The thioether group in the target compound is mildly electron-donating via σ-bond hyperconjugation, contrasting with the strong electron-donating amine (-NH₂) in 3-(aminomethyl)pyridine. This difference impacts reactivity in electrophilic substitution reactions .

- Lipophilicity : The propylthio-methyl group increases Log Kow (~3.0) compared to 3-methylpyridine (Log Kow 1.09), suggesting higher membrane permeability but lower water solubility .

- Solubility: The thioether group reduces solubility relative to polar amines (e.g., 3-(aminomethyl)pyridine) but aligns with hydrophobic analogs like 3-(phenylmethyl)pyridine .

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.